4-Formylbenzenesulfonyl fluoride
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Overview
Description
4-Formylbenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonyl fluoride group (-SO2F)
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of aromatic aldehydes. This method typically employs fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions are generally mild and can be carried out in the presence of a suitable catalyst.
Another method involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and can be enhanced using phase transfer catalysts like 18-crown-6-ether in acetonitrile.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The chlorine-fluorine exchange method is particularly favored due to its simplicity and the availability of starting materials. The use of phase transfer catalysts further enhances the efficiency and yield of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Formylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The formyl group can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfonyl fluoride group with other functional groups, making it a versatile tool in synthetic chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is 4-formylbenzenesulfonic acid.
Reduction: The major product is 4-hydroxymethylbenzenesulfonyl fluoride.
Scientific Research Applications
4-Formylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfonyl-containing compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-formylbenzenesulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins and other biomolecules . This reactivity is exploited in chemical biology to develop covalent probes and inhibitors that target specific enzymes and proteins.
Comparison with Similar Compounds
4-Formylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties and use as a covalent probe.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor in biochemical research.
3-Formyl-2,4,6-trimethylbenzenesulfonyl fluoride: Used in peptide labeling and imaging applications.
The uniqueness of this compound lies in its combination of a formyl group and a sulfonyl fluoride group, which provides distinct reactivity and versatility in various applications.
Properties
CAS No. |
88654-54-0 |
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Molecular Formula |
C7H5FO3S |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-formylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H |
InChI Key |
CBSXNTYILQLYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)F |
Origin of Product |
United States |
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